6-(3-Hydroxyphenyl)pyridin-3-ol
Description
6-(3-Hydroxyphenyl)pyridin-3-ol is a hydroxypyridine derivative featuring a pyridine core substituted with a hydroxyl group at position 3 and a 3-hydroxyphenyl moiety at position 6. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 191.20 g/mol. The compound’s structure combines phenolic and pyridinolic functionalities, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and redox activity.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12-11/h1-7,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETZBLVDYQEWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692411 | |
| Record name | 6-(3-Hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-44-7 | |
| Record name | 6-(3-Hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with a suitable phenyl derivative under specific conditions. For instance, a Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of the phenyl group reacts with 3-bromopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-oxophenyl)pyridin-3-ol.
Reduction: Formation of 6-(3-hydroxyphenyl)dihydropyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-(3-Hydroxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-(3-Hydroxyphenyl)pyridin-3-ol with key analogs, focusing on substituents, molecular parameters, and functional groups:
Neuroprotective Activity
- 6-(Hydroxymethyl)pyridin-3-ol and related hydroxypyridines (e.g., 6-(ethoxymethyl)pyridin-3-ol) demonstrate neuroprotective effects in antistroke activity assays .
- This compound’s phenolic hydroxyl groups may enhance antioxidant capacity, a critical factor in neuroprotection .
Solubility and Reactivity
- 6-(Trifluoromethyl)pyridin-3-ol ’s trifluoromethyl group reduces aqueous solubility but improves membrane permeability .
- 6-(3-Methoxyphenoxy)pyridin-3-ol’s methoxy group balances lipophilicity and solubility, making it suitable for pharmacokinetic optimization .
Key Research Findings
Hydrogen-Bonding Networks : Hydroxypyridines with multiple hydroxyl groups (e.g., this compound) form extensive hydrogen-bonding networks, influencing crystal packing and solubility .
Electron-Withdrawing Effects : Trifluoromethyl and halogen substituents (e.g., 6-(Trifluoromethyl)pyridin-3-ol) stabilize the pyridine ring against electrophilic attack, enhancing synthetic utility .
Bioisosteric Replacements: The 3-hydroxyphenyl group in this compound may serve as a bioisostere for catechol moieties in drug design, mimicking natural phenolic antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
